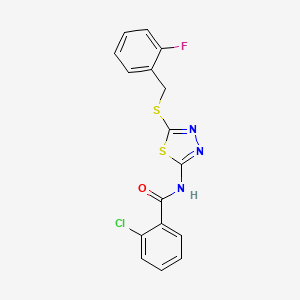

2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC15034011

Molecular Formula: C16H11ClFN3OS2

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11ClFN3OS2 |

|---|---|

| Molecular Weight | 379.9 g/mol |

| IUPAC Name | 2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22) |

| Standard InChI Key | MKNASGPGWZJLCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F |

Introduction

2-Chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates a 1,3,4-thiadiazole ring substituted with a benzylthio group and a benzamide moiety featuring a chlorine atom.

Structural Features

The molecular structure of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:

-

Core Unit: A 1,3,4-thiadiazole ring.

-

Substituents:

-

A benzylthio group attached at the 5th position of the thiadiazole ring.

-

A benzamide group with a chlorine atom at the ortho position on the benzene ring.

-

A fluorine atom on the benzyl group.

-

This combination of functional groups contributes to its potential pharmacological activities.

Synthesis Pathway

The synthesis of thiadiazole-based compounds typically involves:

-

Formation of the Thiadiazole Ring: This is achieved by cyclization reactions involving thiosemicarbazides or hydrazides with appropriate reagents.

-

Introduction of Substituents: The benzylthio and benzamide groups can be introduced using nucleophilic substitution and acylation reactions, respectively.

For this specific compound, an intermediate such as 5-amino-1,3,4-thiadiazole may react with 2-fluorobenzyl chloride under basic conditions to form the benzylthio derivative. Subsequent reaction with o-chlorobenzoyl chloride in the presence of a base like triethylamine would yield the final product.

Molecular Docking Studies

Molecular docking studies often provide insights into the binding affinity of thiadiazole derivatives with biological targets:

-

Docking simulations suggest strong interactions with enzyme active sites due to hydrogen bonding and hydrophobic interactions.

-

The presence of electronegative atoms (Cl and F) enhances binding specificity.

Applications in Medicinal Chemistry

This compound's structural motif makes it a candidate for drug development in areas such as:

-

Antimicrobial Agents: Targeting resistant bacterial strains.

-

Cancer Therapeutics: As a lead compound for anticancer drug design.

-

Anti-inflammatory Drugs: Development of inhibitors for inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume